molecular formula C18H42O6Si4 B3180668 Idonic acid, 2,3,5,6-tetrakis-O-(trimethylsilyl)-, lactone CAS No. 2348-31-4

Idonic acid, 2,3,5,6-tetrakis-O-(trimethylsilyl)-, lactone

Cat. No.: B3180668
CAS No.: 2348-31-4
M. Wt: 466.9 g/mol
InChI Key: FTOCXQVQZOFUDF-UHFFFAOYSA-N
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Description

Idonic acid, 2,3,5,6-tetrakis-O-(trimethylsilyl)-, lactone is a derivative of idonic acid, where the hydroxyl groups are protected by trimethylsilyl groups. This compound is often used in organic synthesis and analytical chemistry due to its stability and reactivity. The lactone form of idonic acid is particularly interesting because it can undergo various chemical transformations, making it a valuable intermediate in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of idonic acid, 2,3,5,6-tetrakis-O-(trimethylsilyl)-, lactone typically involves the protection of idonic acid with trimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran to prevent hydrolysis of the trimethylsilyl groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Idonic acid, 2,3,5,6-tetrakis-O-(trimethylsilyl)-, lactone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in synthetic applications .

Scientific Research Applications

Idonic acid, 2,3,5,6-tetrakis-O-(trimethylsilyl)-, lactone has several scientific research applications:

Mechanism of Action

The mechanism of action of idonic acid, 2,3,5,6-tetrakis-O-(trimethylsilyl)-, lactone involves its ability to undergo various chemical transformations. The trimethylsilyl groups protect the hydroxyl groups, allowing selective reactions at other sites on the molecule. This selective reactivity makes it a valuable intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

  • Gluonic acid, γ-lactone, 4TMS derivative
  • Galactonic acid, γ-lactone, 4TMS derivative
  • Mannonic acid, γ-lactone, 4TMS derivative
  • Talonic acid, γ-lactone, 4TMS derivative
  • Allonic acid, γ-lactone, 4TMS derivative
  • Gulonic acid, γ-lactone, 4TMS derivative

Uniqueness

Idonic acid, 2,3,5,6-tetrakis-O-(trimethylsilyl)-, lactone is unique due to its specific structure and reactivity. The presence of four trimethylsilyl groups provides enhanced stability and protection, allowing for selective reactions that are not possible with other similar compounds. This makes it a valuable tool in synthetic chemistry and various research applications .

Properties

IUPAC Name

5-[1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H42O6Si4/c1-25(2,3)20-13-14(22-26(4,5)6)15-16(23-27(7,8)9)17(18(19)21-15)24-28(10,11)12/h14-17H,13H2,1-12H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOCXQVQZOFUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCC(C1C(C(C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H42O6Si4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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